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Compound of Interest

2-Methoxy-4,4-dimethylpentan-1-
Compound Name: |
o

Cat. No.: B2911948

Technical Guide: Physicochemical Properties of
2-Methoxy-4,4-dimethylpentan-1-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Physical Properties (Melting Point, Boiling Point) of 2-
Methoxy-4,4-dimethylpentan-1-ol

This document provides a comprehensive overview of the available information and predictive
methodologies for determining the melting and boiling points of the organic compound 2-
Methoxy-4,4-dimethylpentan-1-ol.

Executive Summary

A thorough search of scientific literature and chemical databases reveals a notable absence of
experimentally determined data for the melting and boiling points of 2-Methoxy-4,4-
dimethylpentan-1-ol. This guide, therefore, focuses on the established computational
methodologies that enable the prediction of these crucial physical properties. For researchers
and professionals in drug development and chemical synthesis, where such data is vital for
process design, formulation, and safety assessments, these predictive techniques offer a
robust alternative. This document details the principles behind Quantitative Structure-Property
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Relationship (QSPR) models and group contribution methods, providing a procedural
framework for their application.

Data Presentation: Predicted Physical Properties

As no experimental data is available, the following table is provided as a template for
researchers to populate with values obtained through the computational methods described in
Section 3. This structured format allows for a clear and comparative presentation of predicted

data.
. Predicted Value . Method of
Physical Property Predicted Value (K) L
(°C) Prediction
Melting Point
Boiling Point

Experimental Protocols: Computational Prediction
Methodologies

In the absence of empirical data, the following computational protocols are recommended for
estimating the melting and boiling points of 2-Methoxy-4,4-dimethylpentan-1-ol. These
methods leverage the molecular structure of the compound to predict its physicochemical
properties.

3.1. Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical tools that correlate the structural or property-describing features of
a molecule (known as molecular descriptors) with a specific property of interest.[1][2] For the
prediction of boiling and melting points of aliphatic alcohols, QSPR offers a powerful approach.

[1]
o Methodology:

o Molecular Descriptor Generation: The first step involves the generation of a wide range of
molecular descriptors for 2-Methoxy-4,4-dimethylpentan-1-ol. These descriptors can be
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constitutional, topological, geometric, or electronic and are calculated using specialized
software (e.g., DRAGON, PaDEL-Descriptor).

o Model Development: A training set of diverse organic compounds with known experimental
melting and boiling points is used to develop a mathematical model.[3] This model is
typically generated using multiple linear regression (MLR), partial least squares (PLS), or
machine learning algorithms.[2][3]

o Model Validation: The predictive power of the QSPR model is rigorously validated using
both internal (e.g., cross-validation) and external validation sets of compounds not used in
the model's development.[3]

o Property Prediction: Once a validated QSPR model is established, the calculated
descriptors for 2-Methoxy-4,4-dimethylpentan-1-ol are input into the model to predict its
melting and boiling points.

3.2. Group Contribution Methods (e.g., Joback Method)

Group contribution methods are a well-established and straightforward approach for estimating
the thermophysical properties of organic compounds.[4][5] These methods are based on the
principle that the overall property of a molecule is the sum of contributions from its constituent
functional groups.[6][7] The Joback method is a widely used first-order group contribution
technique for this purpose.[4][8]

e Methodology:

o Molecular Structure Decomposition: The molecular structure of 2-Methoxy-4,4-
dimethylpentan-1-ol is dissected into its fundamental functional groups (e.g., -CHS, -
CH2-, >C<, -OH, -0-).

o Summation of Group Contributions: Each functional group has a specific numerical
contribution to the melting point and boiling point. These contribution values have been
determined by fitting experimental data for a large set of compounds. The contributions for
all groups in the molecule are summed.

o Application of a Correlation: The sum of the group contributions is then used in a simple
linear or non-linear equation to calculate the final predicted value for the melting and

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32586259/
https://www.researchgate.net/publication/241692497_Prediction_of_boiling_points_of_organic_compounds_by_QSPR_tools
https://pubmed.ncbi.nlm.nih.gov/32586259/
https://pubmed.ncbi.nlm.nih.gov/32586259/
https://www.benchchem.com/product/b2911948?utm_src=pdf-body
https://en.wikipedia.org/wiki/Group-contribution_method
https://www.tandfonline.com/doi/full/10.1080/00268976.2025.2563020
https://skoge.folk.ntnu.no/prost/proceedings/aiche-2004/pdffiles/papers/167ba.pdf
https://www.semanticscholar.org/paper/New-group-contribution-method-for-estimating-of-Constantinou-Gani/d86e7a7e5025c0f2c08500c94064b833252ff761
https://en.wikipedia.org/wiki/Group-contribution_method
https://en.wikipedia.org/wiki/Joback_method
https://www.benchchem.com/product/b2911948?utm_src=pdf-body
https://www.benchchem.com/product/b2911948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2911948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

boiling points.[8]

The Joback method utilizes the following equations for predicting the normal boiling point
(Tb) and melting point (Tm):

o Boiling Point:Tb (K) = 198.2 + ¥ (Group Contributions)
o Melting Point:Tm (K) = 122.5 + Z (Group Contributions)
3.3. Commercially Available Prediction Software

Several commercial and academic software packages have implemented QSPR and group
contribution methods to provide user-friendly platforms for physical property prediction.[9][10]
Examples include:

o ACD/Labs Percepta Platform[9]
e Cranium and Synapse by Molecular Knowledge Systems[11]
e ChemAxon[10]

These tools typically only require the user to input the chemical structure, and the software will
automatically calculate a range of physical properties, often providing an indication of the
prediction's reliability.

Visualizations

The following diagrams illustrate the logical workflow of the predictive methodologies described
above.
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Caption: Predictive Modeling Workflow for Physical Properties.

1. Input: Molecular Structure
(2-Methoxy-4,4-dimethylpentan-1-ol)

l

2. Decompose into Functional Groups
(-CH3, >C<, -CH2-, -CH(O)-, -OH)

3. Sum Group Contributions for Tb and Tm

'

4. Apply Joback's Equations

@ut: Predicted Boiling and Melting@

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b2911948?utm_src=pdf-body-img
https://www.benchchem.com/product/b2911948?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2911948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Workflow of the Joback Group Contribution Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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